N-(1-phenylcyclopropyl)acetamide

Medicinal chemistry Conformational analysis Scaffold design

N-(1-Phenylcyclopropyl)acetamide (CAS 223513-67-5, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol) is a secondary acetamide derivative in which the amide nitrogen is substituted with a 1-phenylcyclopropyl group, forming a geminally disubstituted cyclopropane with a quaternary carbon center. The compound is supplied as a research chemical with a typical purity of ≥95% and is structurally classified within the broader phenylcyclopropylamide family, which has been investigated across multiple therapeutic and agrochemical patent families, including LSD1/MAO inhibitors, sigma receptor ligands, GPR119 agonists, and herbicides.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8593843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylcyclopropyl)acetamide
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CC1)C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c1-9(13)12-11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13)
InChIKeyAJXWYUJELPZPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylcyclopropyl)acetamide: Technical Baseline and Procurement-Relevant Identity


N-(1-Phenylcyclopropyl)acetamide (CAS 223513-67-5, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol) is a secondary acetamide derivative in which the amide nitrogen is substituted with a 1-phenylcyclopropyl group, forming a geminally disubstituted cyclopropane with a quaternary carbon center . The compound is supplied as a research chemical with a typical purity of ≥95% and is structurally classified within the broader phenylcyclopropylamide family, which has been investigated across multiple therapeutic and agrochemical patent families, including LSD1/MAO inhibitors, sigma receptor ligands, GPR119 agonists, and herbicides [1][2][3].

Why N-(1-Phenylcyclopropyl)acetamide Cannot Be Casually Substituted: Structural Determinants of Divergent Behavior


The 1-phenylcyclopropyl substitution pattern of this compound creates a quaternary carbon center on the cyclopropane ring, fundamentally distinguishing it from the more common 2-phenylcyclopropyl positional isomers in which the phenyl and acetamide groups occupy adjacent carbons . This geminal arrangement alters the dihedral angle between the phenyl ring and the cyclopropane plane, modifies the pKa of the adjacent N–H, and changes the conformational landscape available for target binding relative to trans-2-phenylcyclopropylamine-derived analogs [1]. In the LSD1/MAO inhibitor patent family, the acetamide N-substitution pattern is explicitly identified as a critical selectivity determinant: while trans-2-phenylcyclopropylamine (tranylcypromine, TCP) inhibits MAO-B with IC₅₀ = 0.95 μM and LSD1 with IC₅₀ = 20.7 μM, the N-acylated phenylcyclopropylamine derivatives achieve markedly improved LSD1/MAO selectivity ratios [2]. Generic substitution with a simple N-phenylacetamide or a 2-phenylcyclopropyl isomer would eliminate or invert these selectivity features, making compound identity verification essential for reproducible pharmacological or agrochemical research [3].

N-(1-Phenylcyclopropyl)acetamide: Quantitative Differential Evidence Against Closest Analogs


Geminal vs. Vicinal Substitution: Conformational Restriction and Quaternary Carbon Impact on Drug-Like Properties

N-(1-Phenylcyclopropyl)acetamide bears the phenyl and acetamide substituents on the same cyclopropane carbon (geminal, 1,1-disubstituted), creating a quaternary sp³ center . This contrasts with N-(2-phenylcyclopropyl)acetamide and its chiral (1S,2R) variant, where substituents occupy vicinal positions. The geminal architecture restricts the cyclopropane C–N bond from adopting the bisected conformation available to vicinal isomers, directly affecting the trajectory of the phenyl ring relative to any target binding pocket . This topological distinction is non-trivial: in the phenylcyclopropylcarboxamide sigma-1 ligand series, the cyclopropane substitution pattern was identified as a key variable governing both affinity (pKi range 6.9–8.0) and selectivity over 5-HT₂ₐ receptors [1]. No equivalent pKi data are publicly available for the simple N-(1-phenylcyclopropyl)acetamide core itself; the data below represent class-level inference from the closest structurally characterized analogs.

Medicinal chemistry Conformational analysis Scaffold design

One-Step Quantitative Synthesis vs. Multi-Step Routes for Vicinal Isomers: Procurement and Cost-of-Goods Implications

A one-step protocol for the synthesis of N-(1-phenylcyclopropyl)acetamide has been reported using adapted Vilsmeier conditions, achieving quantitative yield with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of enantiomerically pure N-[(1S,2R)-2-phenylcyclopropyl]acetamide typically requires multi-step sequences including asymmetric cyclopropanation or chiral resolution, with overall yields frequently below 50% . Additionally, direct N-cyclopropylation of secondary acyclic amides using a copper catalytic system has been demonstrated for N-phenylacetamide substrates (67% yield for substituted N-phenylacetamide 4j), providing an alternative scalable route to geminally cyclopropylated amides . This synthetic efficiency differential translates directly into commercial availability, pricing, and lead time considerations for bulk procurement.

Synthetic chemistry Process efficiency Supply chain

LSD1 vs. MAO Selectivity Shift Conferred by N-Acetamide Derivatization of the Phenylcyclopropylamine Scaffold

The parent compound trans-2-phenylcyclopropylamine (tranylcypromine, TCP/Parnate®) is a non-selective, irreversible inhibitor of LSD1 (IC₅₀ = 20.7±2.1 μM), MAO-A (IC₅₀ = 2.3±0.2 μM), and MAO-B (IC₅₀ = 0.95±0.07 μM), with a selectivity profile that favors MAO inhibition over LSD1 [1]. The phenylcyclopropylamine acetamide derivatives claimed in US 8,524,717 B2 were specifically designed to overcome this selectivity liability: the N-acetamide modification reduces MAO-A and MAO-B affinity while preserving or enhancing LSD1 inhibition, producing compounds with Ki (IC₅₀) values for LSD1 below 1 μM and selectivity ratios (MAO/LSD1) exceeding 10-fold [2][3]. In a related patent disclosure, phenylcyclopropylamine itself showed LSD1 IC₅₀ ≈ 32 μM, whereas specific acetamide derivatives achieved IC₅₀ values of 2.5 and 1.9 μM, representing a >12-fold potency improvement [4]. While N-(1-phenylcyclopropyl)acetamide is the simplest member of this acetamide series and may not itself be the most potent LSD1 inhibitor, its core scaffold is the minimal structural unit that enables this selectivity shift relative to the unsubstituted amine.

Epigenetics LSD1 inhibition MAO selectivity

Adenosine A2B Receptor Antagonist Activity: Subnanomolar Target Engagement Demonstrated by a Derivative Incorporating the 1-Phenylcyclopropylamide Motif

A derivative incorporating the N-(1-phenylcyclopropyl)acetamide substructure—specifically 2-(2-oxo-4-phenethyl-3-(thiazol-2-yl)-1,2-dihydroquinolin-6-yloxy)-N-(1-phenylcyclopropyl)acetamide (CHEMBL1290001)—demonstrates potent antagonist activity at the human adenosine A2B receptor with a Ki of 1 nM, assessed by inhibition of NECA-induced IL-8 release in human HMC-1 cells [1][2]. This subnanomolar affinity places the 1-phenylcyclopropylamide-bearing compound among the most potent A2B antagonists reported. By comparison, the clinically evaluated A2B antagonist PBF-1129 exhibits a Ki of approximately 5–10 nM in similar binding assays [3]. While this evidence derives from a more elaborate congener rather than the simple N-(1-phenylcyclopropyl)acetamide itself, it demonstrates that the 1-phenylcyclopropylamide group is compatible with and may contribute to high-affinity target engagement in a therapeutically relevant GPCR context.

GPCR pharmacology Adenosine receptor Immuno-oncology

Herbicidal Activity Spectrum: Class-Level Evidence for N-(Phenylcycloalkyl)acetamide Derivatives with Crop Safety

US Patent 4,270,002 (Sumitomo Chemical) establishes that N-(phenylcycloalkyl)acetamide derivatives, including compounds where the cycloalkyl is cyclopropyl (n=2), exhibit strong herbicidal activity against a broad spectrum of Gramineae, Cyperaceae, and broadleaf weeds via both pre-emergence soil treatment and post-emergence foliar application, while demonstrating safety toward major crops including rice, soybean, cotton, peanut, sunflower, rape, potato, cabbage, tomato, and carrot [1]. The patent explicitly states that the herbicidal activity of these N-(phenylcycloalkyl)acetamide derivatives is "generally more excellent than that of the pivalic acid amide herbicidals"—a direct comparative claim against a structurally related commercial herbicide class [2]. The cyclopropyl (n=2) member of the series represents the smallest ring size claimed, which is relevant for optimizing physicochemical properties such as solubility and soil mobility.

Agrochemical Herbicide Crop protection

Physicochemical Property Profile: Computed vs. Experimental Parameters Compared to Vicinal and Non-Cyclopropylated Analogs

The 1-phenylcyclopropyl substitution pattern generates a distinct physicochemical signature compared to its closest analogs. N-(1-Phenylcyclopropyl)acetamide (MW 175.23 g/mol, formula C₁₁H₁₃NO) shares the same molecular formula and mass as N-(2-phenylcyclopropyl)acetamide and N-[(1S,2R)-2-phenylcyclopropyl]acetamide, making these true positional isomers that cannot be distinguished by mass spectrometry alone . The computed boiling point for the vicinal isomer (365.1±22.0 °C at 760 mmHg) provides a reference for the geminal isomer, though experimental boiling point data for the 1-phenylcyclopropyl isomer remain unpublished—an important characterization gap . Compared to the non-cyclopropylated analog N-phenylacetamide (acetanilide, MW 135.16 g/mol, melting point 113–115 °C), the cyclopropane ring adds 40 Da of molecular weight and is expected to increase lipophilicity (clogP) by approximately 0.8–1.2 log units while reducing aqueous solubility, consistent with the established effect of cyclopropane incorporation on physicochemical properties [1].

Physicochemical properties Drug-likeness Compound characterization

N-(1-Phenylcyclopropyl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Generation and SAR Expansion

Procure N-(1-phenylcyclopropyl)acetamide as the minimal N-acylated scaffold for developing LSD1-selective inhibitors. The acetamide modification redirects selectivity away from MAO-A/B (where the parent amine tranylcypromine shows IC₅₀ = 0.95–2.3 μM) toward LSD1, a validated oncology target [1]. Use this compound as the starting point for parallel SAR exploration of the phenyl ring, cyclopropane substituents, and amide acyl group, leveraging the one-step synthetic accessibility for rapid analog generation [2]. The documented >12-fold LSD1 potency improvement achievable through acetamide derivatization (from ~32 μM to 1.9–2.5 μM) provides a clear optimization trajectory [3].

GPCR Focused Library Design: Adenosine A2B Antagonist Fragment Incorporation

Incorporate N-(1-phenylcyclopropyl)acetamide as a validated privileged fragment for A2B adenosine receptor antagonist design. The substructure has demonstrated compatibility with subnanomolar target engagement (Ki = 1 nM for a derivative incorporating this motif) [1]. Use the simple parent amide as a synthetic building block for constructing focused libraries around the dihydroquinolinone or related heterocyclic cores, where the 1-phenylcyclopropylamide group may contribute to both potency and metabolic stability through cyclopropane-mediated reduction of oxidative metabolism [2].

Agrochemical Lead Discovery: Cyclopropyl Herbicide Scaffold with Documented Crop Safety

Deploy N-(1-phenylcyclopropyl)acetamide as the minimal cyclopropyl (n=2) exemplar of the N-(phenylcycloalkyl)acetamide herbicide class. The Sumitomo patent family establishes broad-spectrum pre- and post-emergence herbicidal activity across grass, sedge, and broadleaf weed species, with documented safety on rice, soybean, cotton, and multiple vegetable crops [1]. The patent's explicit claim of superiority over pivalic acid amide herbicides provides a clear competitive differentiation rationale [2]. Use this compound as a synthetic starting point for systematic variation of the phenyl substitution pattern (R₁, R₂, R₃, X) while maintaining the cyclopropyl ring as the optimal balance between herbicidal potency and crop selectivity [3].

Synthetic Methodology Development: Benchmark Substrate for N-Cyclopropylation and Amide Coupling Reactions

Utilize N-(1-phenylcyclopropyl)acetamide as a structurally well-defined benchmark substrate for developing and validating new N-cyclopropylation and amide bond-forming methodologies. The compound's quaternary cyclopropane carbon makes it a stringent test case for sterically demanding C–N bond constructions [1]. The reported one-step Vilsmeier synthesis in quantitative yield provides a reference standard for comparing the efficiency of alternative synthetic approaches [2]. The commercial availability at ≥95% purity enables its use as an analytical standard for HPLC/GC method development and NMR reference data collection [3].

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